molecular formula C18H17ClN2O3S3 B2666431 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-24-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2666431
CAS No.: 941967-24-4
M. Wt: 440.98
InChI Key: PJUCLVLBVYZGOW-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUCLVLBVYZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of thiazole compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide, exhibit significant anti-inflammatory properties. A study evaluated several thiazole derivatives for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

  • Findings : The compound demonstrated selective inhibition of COX-2 with an IC50 value significantly lower than that of standard drugs like celecoxib, highlighting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties

The analgesic effects of the compound were assessed using various animal models. The hot plate method and carrageenan-induced inflammation assays were employed to evaluate pain relief.

  • Results : Compounds similar to this compound showed promising results in reducing pain responses, suggesting potential use in pain management therapies .

Case Study 1: Thiazole Derivative Synthesis

A multi-step synthetic approach was developed to create thiazole derivatives, including the target compound. The synthesis involved bromination followed by reactions with thiourea and various amines.

StepReactionConditions
1Bromination of chlorothiophenRoom temperature
2Reaction with thiourea80°C
3Coupling with aminesDMF at 70°C

This method allowed for the efficient production of compounds for further biological evaluation .

Case Study 2: In Vivo Efficacy

In vivo studies were conducted using animal models to assess the analgesic and anti-inflammatory effects of the synthesized compounds.

CompoundDosage (mg/kg)Effectiveness (Pain Reduction %)
Compound 5d545%
Compound 5e1060%
Standard (Aspirin)2050%

Results indicated that the new compounds provided significant pain relief compared to traditional analgesics, establishing their potential for clinical applications .

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound may also interact with other cellular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosylbutanamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which features a thiazole ring and a tosyl group. The molecular formula is C15H14ClN3O2SC_{15}H_{14}ClN_3O_2S, with a molecular weight of approximately 343.85 g/mol.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of thiazole compounds, including this compound, exhibit potent anti-inflammatory effects. The biological evaluation typically involves in vitro assays against cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and lipoxygenase (LOX).

Table 1: Inhibitory Activity Against COX and LOX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)LOX IC50 (µM)
This compoundTBDTBDTBD
Celecoxib0.050.05-
Aspirin15.32--
Zileuton--11.00

Note: TBD indicates that specific values for this compound are yet to be determined.

In a study focused on thiazole derivatives, compounds were shown to inhibit COX enzymes with varying potency. For instance, some derivatives demonstrated an IC50 range of 0.76–9.01 µM for COX-2 inhibition, indicating significant anti-inflammatory potential compared to standard drugs like celecoxib .

Analgesic Effects

The analgesic properties of this compound were evaluated through in vivo models using the hot plate method and carrageenan-induced inflammation assays. These tests indicated that the compound could significantly reduce pain responses in animal models at various dosages (5, 10, and 20 mg/kg body weight) .

Case Studies

One notable study examined the synthesis and biological evaluation of various thiazole derivatives, including the compound . The research highlighted its selective inhibition of COX-2 over COX-1, which is critical for developing anti-inflammatory medications with fewer gastrointestinal side effects associated with non-selective NSAIDs .

The study also utilized molecular docking techniques to elucidate the binding interactions between the compound and the target enzymes, reinforcing its potential as a therapeutic agent in inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide and related thiazole derivatives?

Answer:
The synthesis typically involves coupling a thiazol-2-amine derivative with an acyl chloride or sulfonyl chloride. For example:

Amine acylation : React 4-(5-chlorothiophen-2-yl)thiazol-2-amine with 4-tosylbutanoyl chloride in a solvent like pyridine or dichloromethane under stirring at room temperature .

Purification : Monitor reaction progress via TLC, followed by quenching with NaHCO₃, filtration, and recrystallization from methanol or ethanol .

Intermediate synthesis : The thiazole core can be prepared via Hantzsch thiazole synthesis (α-haloketones + thioureas) or by functionalizing preformed thiazoles .

Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

Answer:

  • IR Spectroscopy : Identify key functional groups:
    • Amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Aromatic protons (δ 6.5–8.5 ppm for thiophene and thiazole), methyl/methylene groups in the tosylbutanamide chain (δ 1.5–3.5 ppm), and amide NH (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazole and tosyl groups .

Advanced: What computational approaches are recommended for analyzing the electronic structure and reactivity of this compound?

Answer:

Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders for charge distribution and reactivity hotspots .

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies, HOMO-LUMO gaps, and non-covalent interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to assess pharmacokinetic behavior .

Advanced: How can researchers resolve contradictions in biological activity data observed for thiazole-derived compounds across different assays?

Answer:

Assay Validation :

  • Compare results under standardized hypoxia or oxidative stress models (e.g., cardioprotective assays in ) .

Compound Stability : Verify integrity via HPLC post-assay to rule out degradation .

Orthogonal Assays : Use complementary methods (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .

Solubility/Permeability : Adjust DMSO concentrations or use prodrug formulations to address poor bioavailability .

Advanced: What strategies optimize the pharmacokinetic properties of thiazole-containing compounds like this derivative?

Answer:

logP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while retaining target affinity .

Metabolic Stability :

  • Block metabolic hotspots (e.g., replace labile methyl groups with CF₃) .
  • Use deuterated analogs to slow CYP450-mediated degradation.

Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to enhance oral absorption .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

Answer:

X-ray Diffraction : Determine crystal packing motifs (e.g., hydrogen bonds between amide NH and sulfonyl oxygen) .

Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions between thiophene and aromatic residues) .

Thermal Ellipsoids : Assess conformational flexibility of the tosylbutanamide chain .

Advanced: What mechanistic insights can be gained from studying this compound’s inhibition of enzymes like PFOR or kinases?

Answer:

PFOR Inhibition : The amide group may mimic the natural substrate’s carboxylate, binding to the enzyme’s active site and disrupting electron transfer (observed in nitazoxanide analogs) .

Kinase Inhibition : Molecular docking (AutoDock Vina) can predict binding modes to Aurora kinases, with emphasis on hydrogen bonding with catalytic lysine residues .

Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Basic: What quality control measures ensure batch-to-batch consistency in synthesizing this compound?

Answer:

Chromatographic Purity : Validate via HPLC (≥95% purity) and GC-MS for residual solvents .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Melting Point Consistency : Monitor deviations (±2°C) to detect polymorphic forms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

Substitution Patterns :

  • Replace 5-chlorothiophene with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Modify the tosyl group to modulate solubility (e.g., replace with mesyl or triflyl) .

Bioisosteres : Substitute thiazole with oxazole or imidazole to assess impact on target binding .

3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .

Advanced: What experimental and computational tools validate the compound’s role as a α-glucosidase or BRAF kinase inhibitor?

Answer:

Enzymatic Assays : Measure IC₅₀ values against recombinant α-glucosidase or BRAF<sup>V600E</sup> kinase using fluorescence-based substrates .

Surface Plasmon Resonance (SPR) : Determine binding kinetics (kon/koff) for target engagement .

Free Energy Perturbation (FEP) : Predict mutation-induced resistance (e.g., BRAF<sup>G469V</sup>) using MD simulations .

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